molecular formula C16H14N4O3S B2388649 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide CAS No. 1013786-15-6

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide

Cat. No.: B2388649
CAS No.: 1013786-15-6
M. Wt: 342.37
InChI Key: WVEBOADMUYWIRG-UHFFFAOYSA-N
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Description

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a complex organic compound that features a unique combination of a benzo[d][1,3]dioxole ring, a thiazole ring, and a pyrazole ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzo[d][1,3]dioxole derivative, followed by the formation of the thiazole ring through cyclization reactions. The final step involves the coupling of the thiazole derivative with the pyrazole carboxamide under specific conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques like crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiazole and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is unique due to the presence of the pyrazole ring, which can enhance its biological activity and provide additional sites for chemical modification. This makes it a versatile compound for various applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2,5-dimethylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3S/c1-9-5-12(20(2)19-9)15(21)18-16-17-11(7-24-16)10-3-4-13-14(6-10)23-8-22-13/h3-7H,8H2,1-2H3,(H,17,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVEBOADMUYWIRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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